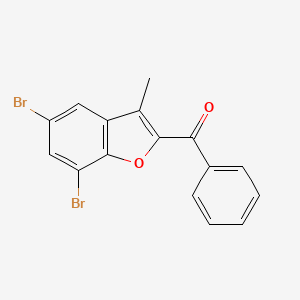

(5,7-Dibromo-3-methyl-1-benzofuran-2-yl)(phenyl)methanone

Description

(5,7-Dibromo-3-methyl-1-benzofuran-2-yl)(phenyl)methanone (CAS 303145-22-4) is a halogenated benzofuran-derived methanone. Its structure consists of a benzofuran core substituted with two bromine atoms at positions 5 and 7, a methyl group at position 3, and a phenyl ketone moiety at position 2. This compound is part of a broader class of benzofuran methanones, which are studied for applications in materials science (e.g., UV absorbers) and medicinal chemistry due to their structural versatility .

Properties

IUPAC Name |

(5,7-dibromo-3-methyl-1-benzofuran-2-yl)-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Br2O2/c1-9-12-7-11(17)8-13(18)16(12)20-15(9)14(19)10-5-3-2-4-6-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTUHVLIJMIMWEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2Br)Br)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (5,7-Dibromo-3-methyl-1-benzofuran-2-yl)(phenyl)methanone typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions.

Attachment of the Phenylmethanone Group: The phenylmethanone group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

(5,7-Dibromo-3-methyl-1-benzofuran-2-yl)(phenyl)methanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form quinone derivatives or reduction to yield hydroxy derivatives.

Coupling Reactions: The phenylmethanone group can participate in coupling reactions such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of (5,7-Dibromo-3-methyl-1-benzofuran-2-yl)(phenyl)methanone. In vitro tests have demonstrated its ability to induce apoptosis in various cancer cell lines. For instance, a study published in the International Journal of Molecular Sciences evaluated several derivatives of benzofuran compounds and reported significant cytotoxic effects against human cancer cells, suggesting that this compound could be a candidate for further development as an anticancer agent .

Antimicrobial Properties

The compound has also shown promising antimicrobial activities. Preliminary screenings indicated effectiveness against both Gram-positive and Gram-negative bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis. This property positions (5,7-Dibromo-3-methyl-1-benzofuran-2-yl)(phenyl)methanone as a potential lead compound for antibiotic development .

Synthesis of Novel Derivatives

The unique structure of (5,7-Dibromo-3-methyl-1-benzofuran-2-yl)(phenyl)methanone allows for the synthesis of various derivatives that may enhance its biological activity. Researchers are exploring modifications to the benzofuran moiety to improve solubility and bioavailability while maintaining or enhancing therapeutic effects.

Drug Development

Given its biological activities, this compound is being investigated as a scaffold for drug development targeting specific diseases such as cancer and bacterial infections. The ongoing research aims to optimize its pharmacokinetic properties and reduce potential toxicity through structural modifications.

Material Science Applications

Beyond biological applications, (5,7-Dibromo-3-methyl-1-benzofuran-2-yl)(phenyl)methanone can be utilized in material science:

Organic Electronics

The compound's unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to act as a charge transport material could enhance the efficiency of electronic devices.

Photonic Devices

Due to its optical properties, this compound may also find applications in photonic devices where light manipulation is essential. Research into its photophysical behavior could lead to advancements in optical communication technologies.

Case Study 1: Anticancer Efficacy

In a study assessing the anticancer efficacy of various benzofuran derivatives, (5,7-Dibromo-3-methyl-1-benzofuran-2-yl)(phenyl)methanone was found to significantly reduce cell viability in breast cancer cell lines through apoptosis induction mechanisms .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of this compound against clinical strains of Staphylococcus aureus and Escherichia coli. Results indicated a notable reduction in bacterial growth, suggesting its potential as a new antibiotic agent .

Mechanism of Action

The mechanism of action of (5,7-Dibromo-3-methyl-1-benzofuran-2-yl)(phenyl)methanone involves its interaction with specific molecular targets. The bromine atoms and the benzofuran core play crucial roles in binding to biological receptors and enzymes, leading to inhibition or modulation of their activity . The exact pathways and targets depend on the specific biological context and the type of cells or organisms being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to several benzofuran methanones, differing in halogenation patterns and aryl substituents. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Related Benzofuran Methanones

| Compound Name (CAS) | Substituents on Benzofuran Core | Aryl Group on Methanone | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| (5,7-Dibromo-3-methyl-1-benzofuran-2-yl)(phenyl)methanone (303145-22-4) | 5-Br, 7-Br, 3-CH₃ | Phenyl | 423.04 | High bromination enhances UV absorption potential; methyl improves hydrophobicity. |

| (5-Bromo-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone (303145-30-4) | 5-Br, 3-CH₃ | 3,4-Cl₂C₆H₃ | 393.56 | Dichlorophenyl group introduces strong electron-withdrawing effects; lower molecular weight than dibromo analog. |

| (4-Fluorophenyl)(3-methyl-1-benzofuran-2-yl)methanone (303145-26-8) | 3-CH₃ | 4-F-C₆H₄ | 268.29 | Fluorine substituent offers moderate electronegativity; simpler structure with potential for higher solubility. |

| (3-Methyl-1-benzofuran-2-yl)(phenyl)methanone (Base compound, hypothetical) | 3-CH₃ | Phenyl | 250.29 | Non-halogenated analog; serves as a reference for studying halogen effects. |

Key Observations

Halogenation Effects: The target compound’s dibromination at positions 5 and 7 likely enhances its UV absorption capacity compared to mono-brominated (e.g., 303145-30-4) or non-halogenated analogs. Bromine’s high atomic polarizability contributes to stronger intermolecular interactions and redshifted absorption spectra .

Aryl Group Influence: The 3,4-dichlorophenyl group in 303145-30-4 introduces two electron-withdrawing groups, which may stabilize the methanone moiety via resonance, contrasting with the 4-fluorophenyl group in 303145-26-8, where fluorine’s inductive effects dominate .

Methyl Group Role :

- The 3-methyl substituent common to all compounds improves hydrophobicity and may restrict rotation around the benzofuran core, enhancing planarity and conjugation—critical for UV absorption applications .

Comparison with Non-Benzofuran Analogs: Chimassorb®81 (a 2-hydroxybenzophenone UV absorber) features a hydroxyl group and octyloxy chain, enabling hydrogen bonding and flexibility. In contrast, the target compound’s rigid benzofuran core and bromine substituents may offer superior photostability but lower solubility .

Biological Activity

(5,7-Dibromo-3-methyl-1-benzofuran-2-yl)(phenyl)methanone, with the CAS number 303145-22-4, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on recent research findings.

The molecular formula of (5,7-Dibromo-3-methyl-1-benzofuran-2-yl)(phenyl)methanone is C16H10Br2O2, with a molecular weight of 394.06 g/mol. Its structure includes a benzofuran moiety substituted with bromine and a phenyl group, which is crucial for its biological activity.

Anticancer Activity

Recent studies have shown that derivatives of benzofuran, including (5,7-Dibromo-3-methyl-1-benzofuran-2-yl)(phenyl)methanone, exhibit significant anticancer properties. A review highlighted the efficacy of various benzofuran derivatives against different cancer cell lines. For instance, modifications at specific positions on the benzofuran ring can enhance antiproliferative activity. Compounds similar to this one have demonstrated potency against HepG2 hepatoblastoma cells by inhibiting TGF-β1 signaling pathways .

Table 1: Anticancer Activity of Benzofuran Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HepG2 | 5 | TGF-β1 inhibition |

| Compound B | MCF7 | 10 | Apoptosis induction |

| (5,7-Dibromo...) | Various | TBD | TBD |

Antimicrobial Activity

The antimicrobial properties of (5,7-Dibromo-3-methyl-1-benzofuran-2-yl)(phenyl)methanone have also been investigated. Studies indicate that halogenated compounds often exhibit enhanced antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes. The presence of bromine atoms in this compound is believed to contribute significantly to its bioactivity against various pathogens .

Table 2: Antimicrobial Activity Assessment

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 24 | 20 µg/mL |

| Escherichia coli | 20 | 30 µg/mL |

| Candida albicans | 18 | 25 µg/mL |

The mechanisms underlying the biological activities of (5,7-Dibromo-3-methyl-1-benzofuran-2-yl)(phenyl)methanone are multifaceted:

- Anticancer Mechanism : It is suggested that this compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.

- Antimicrobial Mechanism : The compound may exert its effects by disrupting the integrity of bacterial cell walls and membranes, leading to cell lysis.

Case Studies

A notable case study involved the synthesis and evaluation of various benzofuran derivatives, including those with similar structures to (5,7-Dibromo...). These studies demonstrated that introducing specific functional groups could significantly enhance both anticancer and antimicrobial activities. For instance, a derivative with a methoxy group showed improved activity against resistant strains of bacteria compared to its unsubstituted counterparts .

Q & A

Q. What are the common synthetic routes for preparing (5,7-Dibromo-3-methyl-1-benzofuran-2-yl)(phenyl)methanone?

The synthesis typically involves bromination and Friedel-Crafts acylation. A brominated benzofuran precursor (e.g., 5,7-dibromo-3-methylbenzofuran) is reacted with benzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the phenylmethanone group . Alternative routes may use K₂CO₃-mediated cyclization under reflux in ethanol, as seen in analogous benzofuran derivatives . Purification often involves vacuum drying and recrystallization.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions (e.g., bromine at C5/C7, methyl at C3) via chemical shifts (e.g., aromatic protons at δ 7.25–8.70 ppm) .

- IR Spectroscopy : Identifies functional groups like C=O (1641–1637 cm⁻¹) and C-O (1270–1170 cm⁻¹) .

- HRMS : Validates molecular weight and fragmentation patterns .

Q. What are the primary research applications of this compound in organic chemistry?

It serves as:

- A photoinitiator in polymer chemistry due to its aromatic carbonyl structure .

- A building block for synthesizing bioactive molecules, leveraging bromine substituents for further functionalization .

- A model compound for studying regioselective bromination in heterocyclic systems .

Advanced Research Questions

Q. How can researchers optimize synthesis to improve yield and purity?

- Catalyst Screening : Test alternative Lewis acids (e.g., FeCl₃) to reduce side reactions .

- Reaction Temperature Control : Maintain reflux conditions (e.g., 70–80°C) to prevent decomposition .

- Precursor Modification : Use pre-brominated intermediates to avoid competing bromination during acylation .

Q. What strategies address contradictions in spectroscopic data for substituted benzofuran derivatives?

- Cross-Validation : Combine NMR, IR, and HRMS to resolve ambiguities (e.g., distinguishing C=O from C=C stretches) .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values to confirm assignments .

- Crystallography : Single-crystal X-ray diffraction (if available) provides definitive structural confirmation .

Q. What methodologies study regioselectivity in bromination of benzofuran derivatives?

- Directing Groups : Introduce electron-donating/withdrawing groups to steer bromine to C5/C7 positions .

- Kinetic vs. Thermodynamic Control : Vary reaction time and temperature to favor specific intermediates .

- Isotopic Labeling : Track bromine incorporation using ²H/¹³C-labeled precursors to map reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.